Gemcitabine Diphosphate Choline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

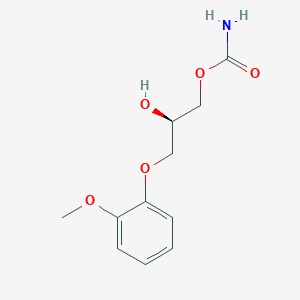

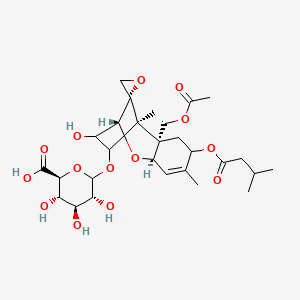

Gemcitabine Diphosphate Choline (GdPC) is a major metabolite linked to the Kennedy pathway in pancreatic cancer models . It is present at equimolar amounts to its precursor, the accepted active metabolite gemcitabine triphosphate (dFdCTP) .

Synthesis Analysis

Gemcitabine, also known as dFdC, is metabolically activated in cells by deoxycytidine kinase (dCK) to give the monophosphate. Further sequential phosphorylation yields the diphosphate and triphosphate, both responsible for the cytotoxic effects of the drug .Molecular Structure Analysis

The structure of GdPC precludes entry into cells . The structure of gemcitabine is similar to cytarabine, but gemcitabine has a wider spectrum of antitumor activity .Chemical Reactions Analysis

In KPC tumour tissue, a new, Kennedy pathway-linked dFdC metabolite (GdPC) was identified. There is an inverse correlation between GdPC/dFdCTP ratios and cytidine triphosphate (CTP). In tumour homogenates in vitro, CTP inhibited GdPC formation from dFdCTP, indicating competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) .Wissenschaftliche Forschungsanwendungen

Pancreatic Cancer Treatment

Gemcitabine Diphosphate Choline: is a significant metabolite in the treatment of pancreatic cancer, particularly in the metabolic pathway known as the Kennedy pathway . It is formed in equimolar amounts to its precursor, the active metabolite gemcitabine triphosphate (dFdCTP), and plays a crucial role in the drug’s intra-tumoral metabolism. The formation of GdPC from dFdCTP is inhibited by cytidine triphosphate (CTP), suggesting a competitive interaction that could influence therapeutic efficacy .

Metabolic Pathway Analysis

In scientific research, GdPC is used to study the metabolic pathways in cancer cells, especially how metabolic activation of gemcitabine is initiated and progresses. This includes the conversion from the monophosphate form to the diphosphate and triphosphate forms, which are responsible for the cytotoxic effects of the drug .

Drug Resistance Studies

GdPC’s role in drug resistance is a key area of research. Understanding how GdPC is formed and its relationship with other metabolites like dFdCTP can provide insights into why certain cancers, such as pancreatic ductal adenocarcinoma, show resistance to gemcitabine treatment .

Targeted Tumor Therapy

Research into GdPC includes its potential use in targeted tumor therapy. By analyzing how GdPC interacts with other compounds and pathways within cancer cells, scientists can develop more effective drug delivery systems that minimize systemic toxicity and overcome rapid plasma degradation of gemcitabine .

Chemotherapeutic Efficacy Improvement

GdPC is studied for its potential to improve the chemotherapeutic efficacy of gemcitabine. By understanding its formation and function within the tumor microenvironment, researchers aim to enhance the drug’s potency and reduce adverse effects on healthy cells .

Enzyme Inhibition Analysis

GdPC is also relevant in the study of enzyme inhibition, particularly ribonucleotide reductase (RNR), which is crucial for DNA synthesis. GdPC’s role in inhibiting RNR can be leveraged to develop new strategies for cancer treatment by disrupting the DNA synthesis in cancer cells .

Wirkmechanismus

Target of Action

Gemcitabine Diphosphate Choline primarily targets DNA synthesis and ribonucleotide reductase . Ribonucleotide reductase is an enzyme that catalyzes the formation of deoxyribonucleotide triphosphates required for DNA synthesis .

Mode of Action

Gemcitabine, a cytidine analog, is transformed into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), that work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .

Biochemical Pathways

Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase. dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .

Pharmacokinetics

Gemcitabine is a pro-drug and, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate (dFdCTP) and gemcitabine triphosphate (dFdCTP) inhibit processes required for DNA synthesis . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine .

Result of Action

The incorporation of dFdCTP into DNA is most likely the major mechanism by which gemcitabine causes cell death . It terminates DNA chain elongation, arresting tumor growth and promoting apoptosis of malignant cells .

Action Environment

The efficacy of gemcitabine can be influenced by various environmental factors. For instance, the presence of cytidine triphosphate (CTP) can inhibit the formation of gemcitabine diphosphate choline from dFdCTP, indicating competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) . Additionally, the liver disposition of gemcitabine, which is responsible for the metabolism of gemcitabine, can also impact the drug’s efficacy .

Safety and Hazards

Zukünftige Richtungen

Gemcitabine can be repurposed to have better anticancer effects . Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Gemcitabine Diphosphate Choline involves the conversion of Gemcitabine Hydrochloride to Gemcitabine Diphosphate, followed by the reaction of Gemcitabine Diphosphate with Choline Chloride to form Gemcitabine Diphosphate Choline.", "Starting Materials": [ "Gemcitabine Hydrochloride", "Sodium Hydroxide", "Magnesium Chloride", "Adenosine Triphosphate", "Choline Chloride" ], "Reaction": [ "Step 1: Gemcitabine Hydrochloride is converted to Gemcitabine by treatment with Sodium Hydroxide.", "Step 2: Gemcitabine is then phosphorylated to form Gemcitabine Monophosphate with the help of Magnesium Chloride and Adenosine Triphosphate.", "Step 3: Gemcitabine Monophosphate is further phosphorylated to form Gemcitabine Diphosphate.", "Step 4: Gemcitabine Diphosphate is then reacted with Choline Chloride in the presence of Sodium Hydroxide to form Gemcitabine Diphosphate Choline." ] } | |

CAS-Nummer |

1643126-46-8 |

Produktname |

Gemcitabine Diphosphate Choline |

Molekularformel |

C₁₄H₂₄F₂N₄O₁₀P₂ |

Molekulargewicht |

508.31 |

Synonyme |

Gemcitabine 5’-Diphosphate Choline; |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the significance of Gemcitabine diphosphate choline as a metabolite of Gemcitabine in the context of pancreatic cancer?

A1: The research paper [] investigates the metabolic fate of Gemcitabine in pancreatic cancer models. The study identifies Gemcitabine diphosphate choline as a major metabolite, suggesting its potential role in Gemcitabine's mechanism of action within these cancer cells. The formation of this metabolite is linked to the Kennedy pathway, a metabolic route responsible for the synthesis of phospholipids, crucial components of cell membranes. This finding suggests that Gemcitabine diphosphate choline might influence pancreatic cancer cell behavior by interfering with lipid metabolism and membrane integrity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)